mPGES1-IN-3 vs. MF63: Human Whole Blood Potency Comparison
mPGES1-IN-3 exhibits a human whole blood IC50 of 249.9 nM [1]. While MF63's human whole blood potency has been reported in earlier literature as 1.3 μM [2], a direct head-to-head comparison is not available. However, mPGES1-IN-3's 249.9 nM whole blood IC50 compares favorably to the reported 1.3 μM for MF63, indicating a ~5.2-fold higher potency in this translational assay system [1][2].
| Evidence Dimension | Human whole blood IC50 (PGE2 inhibition) |
|---|---|
| Target Compound Data | 249.9 nM |
| Comparator Or Baseline | MF63: 1.3 μM (1300 nM) |
| Quantified Difference | ~5.2-fold lower IC50 (more potent) for mPGES1-IN-3 |
| Conditions | LPS-stimulated human whole blood; PGE2 production measured |
Why This Matters
Whole blood potency is a key translational metric for predicting in vivo anti-inflammatory efficacy, and mPGES1-IN-3's superior activity may translate to improved dose-response in preclinical pain and inflammation models.
- [1] Muthukaman N, Tambe M, Deshmukh S, et al. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2′,3′:3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Bioorg Med Chem Lett. 2016;26(24):5977-5984. View Source
- [2] Côté B, Boulet L, Brideau C, et al. Substituted phenanthrene imidazoles as potent, selective, and orally active mPGES-1 inhibitors. Bioorg Med Chem Lett. 2007;17(24):6816-6820. View Source
